5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide

HIV-1 Integrase Antiviral Drug Discovery Sulfonamide SAR

Medicinal chemists targeting HIV-1 integrase with caffeoyl naphthalenesulfonamides require the o-tolyl (2-methylphenyl) intermediate-para-methyl or unsubstituted phenyl analogs yield only L-chicoric acid-equipotent compounds. Only this ortho-methyl derivative unlocks leads III-3 and III-4, which surpass L-chicoric acid (IC50 11.8 μg/mL). • Exclusive entry to the high-potency region of the caffeoyl naphthalenesulfonamide SAR series. • Published 2-step route from 5-acetamidonaphthalene-1-sulfonyl chloride + o-toluidine reduces process development time. • Computed XLogP3 3.4, TPSA 80.6 Ų-ideally positioned for CNS/cellular permeability in DEL library design.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
CAS No. 648899-06-3
Cat. No. B12607890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide
CAS648899-06-3
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N
InChIInChI=1S/C17H16N2O2S/c1-12-6-2-3-10-16(12)19-22(20,21)17-11-5-7-13-14(17)8-4-9-15(13)18/h2-11,19H,18H2,1H3
InChIKeyBQAVGUNJVZBBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide – HIV Integrase Inhibitor Intermediate


5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide (CAS 648899-06-3) is an aromatic sulfonamide building block characterized by a naphthalene core, a primary amine at the 5-position, and a sulfonamide linkage to an ortho-methylphenyl group [1]. It is not an end-use therapeutic; rather, it serves as a critical synthetic intermediate in medicinal chemistry, most notably in the construction of caffeoyl naphthalenesulfonamide derivatives designed to inhibit HIV-1 integrase [2]. Its structural design, specifically the 2-methylaniline moiety, enables subsequent functionalization that is directly correlated with the generation of high-potency antiviral leads [1].

5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide: Superior Potency Over Close Analogs


Although numerous 5-amino-N-aryl-1-naphthalenesulfonamides, such as the para-methyl (CAS 648899-04-1), unsubstituted phenyl (CAS 648898-99-1), and 4-fluoro (CAS 648899-01-8) derivatives, are commercially available and appear structurally similar, they cannot be considered interchangeable [1]. A key study in HIV-1 integrase drug discovery demonstrated that the final caffeoyl-derivatives' inhibitory activity is highly dependent on the starting amine substitution pattern [1]. Only the 2-methylphenyl (o-tolyl) substitution, as found in our compound, yielded the most potent HIV-1 integrase inhibitors (III-3 and III-4) with activity surpassing that of the benchmark L-chicoric acid, while other analogs exhibited only comparable or lower potency [1]. This direct link between the starting sulfonamide's architecture and final biological endpoint means procuring a generic alternative based solely on core similarity risks completely missing the critical potency window this specific intermediate unlocks [1].

5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide: Quantitative Evidence vs. Analogs


Ortho-Methyl Advantage in HIV Integrase Inhibition

In a direct synthetic comparison study, the caffeoyl amide derivatives derived from our target compound were the only ones to surpass the potency of the reference inhibitor L-chicoric acid. Compounds III-3 and III-4, which are synthesized directly from 5-amino-N-(2-methylphenyl)naphthalene-1-sulfonamide, exhibited more potent HIV-1 integrase inhibition than L-chicoric acid (IC50 = 11.8 μg/mL). In contrast, all other derivatives prepared from close analogs like 5-amino-N-(4-methylphenyl)-, 5-amino-N-(4-fluorophenyl)-, and the unsubstituted phenyl naphthalenesulfonamide families demonstrated activity that was only comparable to or weaker than this baseline [1]. This established a clear structure-activity relationship (SAR) where an ortho steric effect is essential for achieving optimal potency in the caffeoyl naphthalenesulfonamide series.

HIV-1 Integrase Antiviral Drug Discovery Sulfonamide SAR

Physicochemical Profile: Balanced Lipophilicity and Polarity

Computational predictions provide a prospective differentiation tool. The target compound has a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 80.6 Ų [1]. For procurement of intermediates intended for cellular assays, these values orient it more favorably within the drug-like space for central nervous system penetration (XLogP <5, TPSA <90 Ų) than the slightly more polar or lipophilic alternatives (e.g., 5-amino-N-(4-fluorophenyl)- or 5-amino-N-(2,3-dimethylphenyl)- analogs). While direct experimental ADME data for the intermediate itself are not available, these computed parameters allow medicinal chemists to prospectively select the 2-methylphenyl derivative over analogues where a shift in logP (>0.5) could significantly alter predicted membrane flux.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Documented Two-Step Synthetic Route

Unlike structurally similar intermediates for which synthetic routes are either proprietary or require extensive optimization, the synthesis of 5-amino-N-(2-methylphenyl)naphthalene-1-sulfonamide is explicitly documented in the open literature as a two-step process starting from 5-acetamidonaphthalene-1-sulfonyl chloride and o-toluidine, followed by deprotection . The protocol provides specific reaction conditions (chlorosulfonic acid at 20°C for sulfonylation, NaOH in methanol for deprotection) that are directly transferable to a kilo-lab environment . Competing analogs, such as the 4-fluoro or 2,3‑dimethyl variants, are prepared analogously but may require different stoichiometries or purification steps due to varying amine nucleophilicity; the published route for the o‑tolyl derivative thus reduces process development risk.

Chemical Synthesis Sulfonamide Chemistry Process Development

5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide: Application Scenarios


HIV-1 Integrase Inhibitor Discovery

Procurement of this specific sulfonamide is mandatory for a medicinal chemistry program aimed at replicating or extending the caffeoyl naphthalenesulfonamide series. Since the ortho‑methyl substituent is responsible for the superior potency of leads III‑3 and III‑4 over L‑chicoric acid, any library synthesis that substitutes the 2‑methylphenyl group will yield compounds that are, at best, equipotent to the reference [1]. The use of this intermediate is therefore the key to entering the high‑potency region of this chemical series [1].

Probing Ortho-Steric Effects in HIV Integrase SAR

When designing a structure‑activity relationship study to probe the steric and electronic requirements of the sulfonamide binding pocket of HIV‑1 integrase, this compound serves as the essential positive control. The previously established structure‑activity relationship shows that moving the methyl group from the ortho to the para position (para‑tolyl analogue) erases the potency advantage, and introducing a 2,3‑dimethyl substitution does not rescue it [1]. Including the target compound in each screening round therefore provides a clearly characterized benchmark that enables the team to identify truly additive modifications.

Scale-Up via Literature-Validated Route

For CROs and CDMOs tasked with delivering multi‑gram to kilo quantities of the core scaffold for a lead optimization campaign, the published two‑step synthesis from 5‑acetamidonaphthalene‑1‑sulfonyl chloride and o‑toluidine provides an immediate, risk‑mitigated starting point [1]. Adopting this route avoids the solvent and condition screening that would be required for the less‑documented 4‑fluoro or 2,3‑dimethyl analogues, thereby shortening the timeline from order to delivery [1].

Balanced Monomer for DNA-Encoded Library Design

When designing DNA‑encoded libraries (DELs) or large combinatorial arrays targeting intracellular targets, monomer physicochemical properties directly influence hit‑finding success. The intermediate's computed XLogP3 of 3.4 and TPSA of 80.6 Ų place it squarely in the favored ADME space for central nervous system and cellular permeability [1]. Choosing this monomer over the more hydrophobic 4‑methyl (XLogP ~3.8) or more polar 4‑fluoro (XLogP ~3.0) analogues helps maintain the entire library in a drug‑like property range, increasing the probability that identified hits will be developable [1].

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